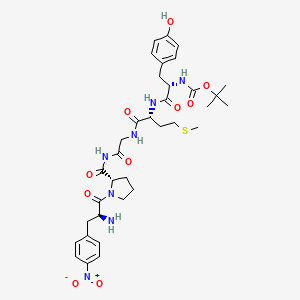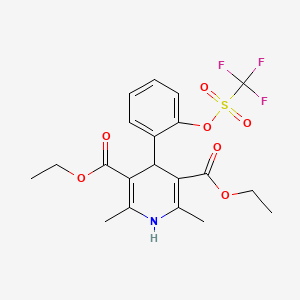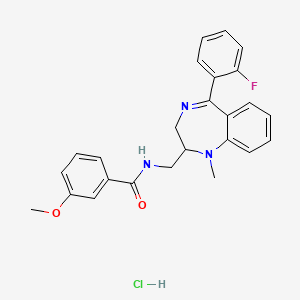![molecular formula C17H18BrNO B12714166 1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one CAS No. 94113-56-1](/img/structure/B12714166.png)
1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes followed by purification steps to isolate the final product. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to new derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create new compounds.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and dimethylamino group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-dimethylaminophenyl)ethanone: This compound shares a similar structure but differs in its specific functional groups and reactivity.
4-(Dimethylamino)phenacyl bromide: Another related compound with distinct properties and applications.
Uniqueness
1-(4’-Bromo[1,1’-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one is unique due to its specific combination of a bromine atom and a dimethylamino group attached to a biphenyl structure.
Properties
CAS No. |
94113-56-1 |
|---|---|
Molecular Formula |
C17H18BrNO |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-[4-(4-bromophenyl)phenyl]-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C17H18BrNO/c1-19(2)12-11-17(20)15-5-3-13(4-6-15)14-7-9-16(18)10-8-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
ZGBXKCDIXNVJQB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


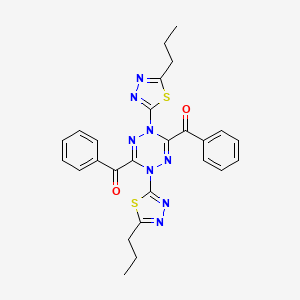
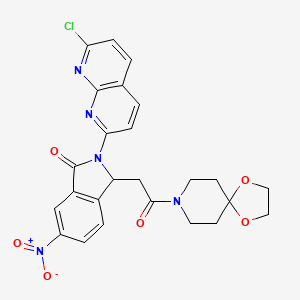
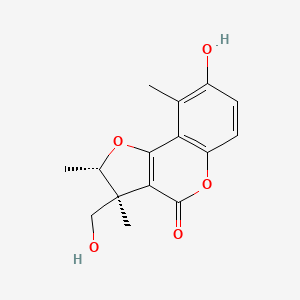
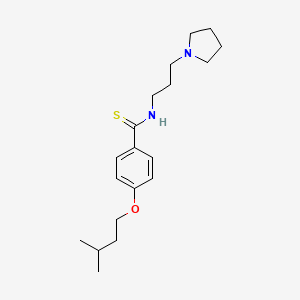
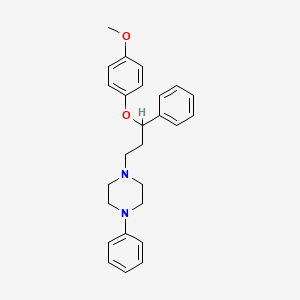



![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)
